molecular formula C12H13N3O2 B2509098 7-(Morpholin-4-yl)quinazolin-4(3H)-one CAS No. 1265848-98-3

7-(Morpholin-4-yl)quinazolin-4(3H)-one

Cat. No. B2509098
Key on ui cas rn: 1265848-98-3
M. Wt: 231.255
InChI Key: NBTYLMFLZWTFJP-UHFFFAOYSA-N
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Patent
US09126952B2

Procedure details

1.3 ml (7.57 mmol) of N-ethyldiisopropylamine were slowly added dropwise to a suspension of 3.5 g (15.11 mmol) of 7-morpholin-4-yl-3H-quinazolin-4-one in 20 ml of phosphoryl chloride. The reaction mixture was subsequently stirred at 115° C. for 2 h. Conventional work-up gave 3.75 g of 4-chloro-7-morpholin-4-ylquinazoline; HPLC/MS (M+H)+=250 as solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(C)C)C.[N:10]1([C:16]2[CH:25]=[C:24]3[C:19]([C:20](=O)[NH:21][CH:22]=[N:23]3)=[CH:18][CH:17]=2)[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.P(Cl)(Cl)([Cl:29])=O>>[Cl:29][C:20]1[C:19]2[C:24](=[CH:25][C:16]([N:10]3[CH2:15][CH2:14][O:13][CH2:12][CH2:11]3)=[CH:17][CH:18]=2)[N:23]=[CH:22][N:21]=1

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
3.5 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C2C(NC=NC2=C1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred at 115° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=CC=C12)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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